Bienvenue dans la boutique en ligne BenchChem!

1-Boc-4,4-difluoro-3-methylenepiperidine

Piperidine pKa Metabolic Stability hERG Liability

1-Boc-4,4-difluoro-3-methylenepiperidine (CAS: 2375184-76-0) is a fluorinated piperidine building block that integrates a tert-butoxycarbonyl (Boc) N-protecting group, a C4-gem-difluoro motif, and a C3-exo-methylene substituent onto a single piperidine ring. With a molecular formula of C11H17F2NO2 and a molecular weight of 233.25 g/mol, this compound is supplied as a research intermediate—typically at purities of ≥98% as determined by HPLC or NMR—for the construction of more complex pharmaceutical candidates.

Molecular Formula C11H17F2NO2
Molecular Weight 233.25 g/mol
Cat. No. B12440975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4,4-difluoro-3-methylenepiperidine
Molecular FormulaC11H17F2NO2
Molecular Weight233.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(=C)C1)(F)F
InChIInChI=1S/C11H17F2NO2/c1-8-7-14(6-5-11(8,12)13)9(15)16-10(2,3)4/h1,5-7H2,2-4H3
InChIKeyIGMLWCYOBPBLPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4,4-difluoro-3-methylenepiperidine: Core Chemical Identity and Procurement Specifications


1-Boc-4,4-difluoro-3-methylenepiperidine (CAS: 2375184-76-0) is a fluorinated piperidine building block that integrates a tert-butoxycarbonyl (Boc) N-protecting group, a C4-gem-difluoro motif, and a C3-exo-methylene substituent onto a single piperidine ring . With a molecular formula of C11H17F2NO2 and a molecular weight of 233.25 g/mol, this compound is supplied as a research intermediate—typically at purities of ≥98% as determined by HPLC or NMR—for the construction of more complex pharmaceutical candidates . The simultaneous presence of the electrophilic methylene handle and the metabolically stabilizing gem-difluoro group makes this scaffold chemically distinct from simpler piperidine building blocks, and its procurement is driven by programs requiring both functionalization flexibility and enhanced metabolic profiles.

Why 1-Boc-4,4-difluoro-3-methylenepiperidine Cannot Be Replaced by Non-Fluorinated or Mono-Substituted Piperidine Analogs


The specific combination of functional groups in 1-Boc-4,4-difluoro-3-methylenepiperidine fulfills three simultaneous roles that no single commercial comparator can replicate: (1) the C4-gem-difluoro motif reduces the basicity of the piperidine nitrogen (predicted pKa of conjugate acid: −4.88 ± 0.40 ), thereby lowering hERG liability and improving metabolic stability relative to non-fluorinated analogues; (2) the C3-methylene group provides a unique synthetic handle for C–C bond formation that is absent in saturated 3-methyl or 3-H analogs and is geometrically distinct from a 3-carbonyl group; (3) the Boc protecting group ensures orthogonal stability during multistep synthesis. Generic alternatives such as 1-Boc-3-methylenepiperidine (CAS: 276872-89-0) lack the fluorine-induced conformational and electronic effects , while 4,4-difluoropiperidine derivatives lacking the 3-methylene group (e.g., CAS: 1434141-99-7) lack the exo-methylene functionalization handle. Substitution with any of these analogs would lead to divergent physicochemical properties and synthetic pathways, rendering the resulting downstream products chemically and pharmacologically distinct.

Quantitative Head-to-Head Evidence for Selecting 1-Boc-4,4-difluoro-3-methylenepiperidine Over Competing Piperidine Building Blocks


Predicted Basicity (pKa) Directly Impacts hERG Liability and Metabolic Stability Compared to Non-Fluorinated Analogs

The predicted pKa of the conjugate acid for 1-Boc-4,4-difluoro-3-methylenepiperidine is −4.88 ± 0.40 . This exceptionally low basicity is a direct consequence of the electron-withdrawing gem-difluoro group at C4. In contrast, the non-fluorinated analog, 1-Boc-3-methylenepiperidine, lacks these fluorine atoms and is expected to have a significantly higher basicity (estimated pKa ~7–8 for the free amine), typical of secondary amines . Reducing piperidine basicity is a well-established strategy to avoid hERG channel blockade and to improve passive membrane permeability, metabolic stability, and oral bioavailability in drug candidates [1].

Piperidine pKa Metabolic Stability hERG Liability Drug Design

Synthetic Versatility of the Exocyclic Methylene Group Enables C–C Bond Formations Not Possible with Saturated or Carbonyl Analogs

The C3-methylene group in 1-Boc-4,4-difluoro-3-methylenepiperidine provides a unique synthetic handle for chemoselective functionalization. It has been explicitly described as a precursor for the preparation of α7 nicotinic receptor agonists, where its exocyclic olefin geometry is crucial for constructing the spirocyclic isoxazoline pharmacophore . The closest comparator, 1-Boc-3-methylpiperidine (CAS: 1260675-85-1), contains a saturated C3-methyl group which cannot undergo the same olefin-based transformations (e.g., Heck coupling, hydroboration, or epoxidation) . Similarly, 1-Boc-4,4-difluoro-3-methylpiperidine derivatives (CAS: 1934898-31-3) have a saturated C3-methyl group, eliminating the critical C3 exo-methylene reactivity .

3-Methylene Piperidine Synthetic Handle Cross-Coupling Spirocyclization

The Gem-Difluoro Motif Enhances Conformational Rigidity and Metabolic Stability Over Non-Fluorinated and Mono-Fluorinated Piperidine Cores

The 4,4-difluoro substitution pattern on a piperidine ring imposes a strong conformational bias and blocks oxidative metabolism at this position. In the context of D4 dopamine receptor antagonists, the (R)-4,4-difluoropiperidine scaffold has demonstrated high potency (Ki < 10 nM against D4) and excellent selectivity over other dopamine receptor subtypes, a profile directly attributed to the fluorine-induced conformational restriction [1]. Non-fluorinated piperidine cores in similar chemical space lack this metabolic shielding. Although direct experimental data for 1-Boc-4,4-difluoro-3-methylenepiperidine itself is not published, it is the direct Boc-protected precursor for generating the same (R)-4,4-difluoropiperidine core after deprotection and N-functionalization .

Fluorinated Piperidine Conformational Analysis Metabolic Stability Bcl-2

High-Impact Application Scenarios for 1-Boc-4,4-difluoro-3-methylenepiperidine in Early-Stage Drug Discovery


Scaffold for CNS Penetrant D4 Receptor Antagonists with Optimized Selectivity Profiles

As highlighted by the direct application of the (R)-4,4-difluoropiperidine core in achieving sub-10 nM D4 activity with high subtype selectivity , 1-Boc-4,4-difluoro-3-methylenepiperidine serves as the critical protected precursor. In this scenario, the compound is deprotected and N-derivatized to rapidly generate libraries of potent D4 antagonists for treating neuropsychiatric disorders. The gem-difluoro group is essential for achieving the desired selectivity and metabolic stability that non-fluorinated cores cannot provide.

Synthetic Intermediate for α7 Nicotinic Receptor Agonists via Methylene Functionalization

The exocyclic methylene handle enables spirocyclization reactions to build molecules targeting α7 nicotinic receptors, a strategy documented for non-fluorinated 3-methylenepiperidine analogs . Incorporating the 1-Boc-4,4-difluoro-3-methylenepiperidine scaffold in this context extends this methodology to fluorinated chemical space, allowing medicinal chemists to simultaneously improve metabolic stability while accessing the same spirocyclic topologies. The Boc group ensures compatibility with subsequent coupling steps.

Building Block for CCR5 Antagonists (Anti-HIV Agents)

Patent WO2016082403A1 discloses difluoro methylene piperidine carboxamide derivatives as CCR5 antagonists with confirmed anti-HIV activity in pharmacodynamic tests . The 4,4-difluoro-3-methylenepiperidine scaffold is the central core of these compounds. Procuring 1-Boc-4,4-difluoro-3-methylenepiperidine enables the direct synthesis of these patented therapeutic leads, where the combination of gem-difluoro and methylene groups is required for CCR5 antagonism.

Core Precursor for Androgen Receptor (AR) Degraders (PROTACs)

Patent US2024/0383877 A1 describes substituted piperidine compounds for androgen receptor degradation . The claimed structures utilize a difluorinated piperidine core, and 1-Boc-4,4-difluoro-3-methylenepiperidine can serve as a synthetic intermediate for introducing the necessary N-substituents. The presence of the 3-methylene group offers an additional vector for linker attachment in PROTAC design, a distinct advantage over simpler difluoro-piperidine analogs.

Quote Request

Request a Quote for 1-Boc-4,4-difluoro-3-methylenepiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.